129-Fold Improvement in LSD1 Inhibitory Potency Over Tranylcypromine
The trans-isomer of the target compound scaffold (8a) inhibits recombinant LSD1 with an IC50 of 0.17 ± 0.01 μM, representing a 129-fold potency improvement over tranylcypromine (1; IC50 = 22 μM) measured under identical assay conditions [1]. The cis-isomer (8b) shows a 28-fold improvement (IC50 = 0.78 ± 0.05 μM). Commercial CAS 1423030-97-0 is supplied as the racemic hydrochloride salt; the data for both resolved isomers establish the potency range achievable with this scaffold [1]. This level of improvement is attributable solely to conformational restriction via the spirocyclic ring fusion, as no additional substituents are present on the amine [1].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | trans-8a: 0.17 ± 0.01 μM; cis-8b: 0.78 ± 0.05 μM (racemate CAS 1423030-97-0 comprises both isomers) |
| Comparator Or Baseline | Tranylcypromine (1): IC50 = 22 μM |
| Quantified Difference | 129-fold (trans-8a vs 1); 28-fold (cis-8b vs 1) |
| Conditions | Recombinant purified LSD1 enzyme; in vitro biochemical assay (RSC Advances, 2018, Table 1) |
Why This Matters
This magnitude of potency gain without increasing molecular weight or adding metabolic liabilities makes CAS 1423030-97-0 the minimal pharmacophore probe for LSD1, enabling dose-response studies at concentrations that avoid solubility or cytotoxicity artifacts common with tranylcypromine.
- [1] Shi, Y., Wu, Y.-R., Su, M.-B., Shen, D.-H., Gunosewoyo, H., Yang, F., Li, J., Tang, J., Zhou, Y.-B., Yu, L.-F. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances, 2018, 8, 1666-1676. View Source
